An In-depth Technical Guide to 2-Ethylaziridine: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2-Ethylaziridine: Synthesis, Reactivity, and Applications
Abstract
2-Ethylaziridine (CAS No: 2549-67-9) is a strained, three-membered heterocyclic amine that serves as a versatile and highly reactive building block in modern organic synthesis.[1] Its unique chemical properties, driven by significant ring strain, make it a potent electrophile for a variety of nucleophilic ring-opening reactions, providing access to a diverse array of substituted amine derivatives. This technical guide offers a comprehensive overview of 2-ethylaziridine, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, provide detailed, field-proven protocols for its synthesis and characteristic reactions, explore its mechanistic role in biologically active compounds, and outline critical safety and handling procedures.
Core Characteristics and Physicochemical Properties
2-Ethylaziridine is a colorless to pale yellow liquid characterized by a distinct, amine-like odor.[1] The aziridine ring, a nitrogen-containing analogue of an epoxide, is inherently unstable due to severe angle and torsional strain. This high degree of ring strain is the primary determinant of its chemical reactivity, making it susceptible to ring-opening by a wide range of nucleophiles.[1]
Identification and General Properties
| Property | Value | Source(s) |
| CAS Number | 2549-67-9 | [2][3][4] |
| Molecular Formula | C₄H₉N | [2][4][5] |
| Molecular Weight | 71.12 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Amine-like | [1] |
| Synonyms | 1,2-Butylenimine, Ethylethylenimine | [3][6] |
Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 88-89 °C | [2] |
| Density | 0.818 g/cm³ | [2] |
| Refractive Index | 1.418 | [2] |
| Vapor Pressure | 55.2 mmHg | [4] |
| Solubility | Soluble in water and organic solvents | [1] |
| pKa | 8.21 ± 0.40 (Predicted) | [3] |
Synthesis of 2-Ethylaziridine: The Modified Wenker Synthesis
The Wenker synthesis is a classical and highly effective method for preparing aziridines from β-amino alcohols.[7] The traditional method often employs harsh conditions, such as high temperatures and concentrated sulfuric acid, which can lead to side reactions and decomposition of sensitive substrates.[7] An improved, milder protocol utilizing chlorosulfonic acid for the esterification step and a weaker base for cyclization offers broader applicability and often results in higher yields.[8]
The synthesis of optically active (R)-2-ethylaziridine from (R)-2-amino-1-butanol serves as an excellent case study, demonstrating the efficiency of this modified approach with a reported overall yield of 80%.[6]
Reaction Scheme
Caption: Modified Wenker synthesis of (R)-2-ethylaziridine.
Detailed Experimental Protocol: Synthesis of (R)-2-Ethylaziridine
This protocol is adapted from the improved Wenker synthesis methodology.[6][8]
Materials:
-
(R)-2-Amino-1-butanol
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Step 1: Formation of the Sulfate Ester
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve (R)-2-amino-1-butanol (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.05 eq) dropwise via the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The sulfate ester intermediate will precipitate as a white solid.
-
Isolate the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material.
-
Dry the isolated sulfate ester under vacuum. This intermediate is typically used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Prepare an aqueous solution of sodium hydroxide (e.g., 6 M).
-
Add the dried sulfate ester from Step 1 to the NaOH solution at room temperature with vigorous stirring. Causality Note: The strong base deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the sulfate leaving group in an Sₙ2 reaction to form the strained aziridine ring.
-
Allow the reaction to stir at room temperature for 2-3 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure. Precaution: 2-Ethylaziridine is volatile.
-
The crude product can be purified by distillation under reduced pressure to yield pure (R)-2-ethylaziridine.
Chemical Reactivity: The Ring-Opening Reaction
The high reactivity of 2-ethylaziridine is dominated by nucleophilic ring-opening reactions, which relieve the inherent ring strain.[1] These reactions typically proceed via an Sₙ2 mechanism. In neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon (C3). Under acidic conditions, the nitrogen is protonated, activating the ring. The subsequent nucleophilic attack occurs at the more substituted carbon (C2), as this position can better stabilize the developing partial positive charge.
Workflow for a Representative Ring-Opening Reaction
Caption: General scheme for the nucleophilic ring-opening of 2-ethylaziridine.
Protocol: Ring-Opening with Benzylamine
This protocol provides a representative procedure for the regioselective ring-opening of 2-ethylaziridine to generate a 1,2-diamine, a common structural motif in medicinal chemistry.
Materials:
-
2-Ethylaziridine
-
Benzylamine
-
Methanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-ethylaziridine (1.0 eq) in methanol.
-
Add benzylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. The reaction typically proceeds to completion within several hours. Causality Note: The nitrogen of benzylamine acts as the nucleophile, attacking the less sterically hindered carbon of the aziridine ring.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, N¹-benzylbutane-1,2-diamine, can be purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of 2-ethylaziridine. The following data provides expected spectroscopic features.
NMR Spectroscopy
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~0.95 | Triplet | 3H | -CH₂CH₃ |
| ~1.40 | Multiplet | 2H | -CH₂ CH₃ | |
| ~1.25, ~1.65 | Multiplet | 2H | Aziridine CH₂ | |
| ~1.85 | Multiplet | 1H | Aziridine CH | |
| ~1.0-1.5 | Broad Singlet | 1H | NH |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Carbons | ~12 | -CH₂C H₃ |
| ~28 | -C H₂CH₃ | |
| ~25 | Aziridine C H₂ | |
| ~33 | Aziridine C H |
Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.
Mass Spectrometry (Electron Ionization)
Mass spectrometry is a key tool for confirming the molecular weight of 2-ethylaziridine. The molecular ion peak (M⁺) is expected at m/z = 71. Common fragmentation patterns involve the loss of alkyl groups.[9]
| m/z | Interpretation |
| 71 | [M]⁺, Molecular Ion |
| 56 | [M - CH₃]⁺ |
| 42 | [M - C₂H₅]⁺ or [C₂H₄N]⁺ |
| 28 | [CH₂N]⁺ or [C₂H₄]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Frequency (cm⁻¹) | Interpretation |
| ~3300-3250 | N-H stretch (characteristic broad peak for amines) |
| ~3050-2950 | C-H stretch (sp³ carbons) |
| ~1460 | C-H bend (CH₂) |
| ~1250 | C-N stretch |
| ~850-750 | N-H wag (out-of-plane bend) |
Applications in Drug Development & Biological Activity
The aziridine motif is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic therapeutic agents, particularly those with antitumor activity.[10]
Mechanism of Action: DNA Alkylation
The therapeutic and toxicological properties of many aziridine-containing compounds stem from their ability to act as alkylating agents.[6] The electrophilic nature of the aziridine ring allows it to react with endogenous nucleophiles, most notably the nitrogenous bases of DNA (e.g., the N7 position of guanine).[6] This covalent modification of DNA can lead to the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells.[6] This is the foundational mechanism for well-known aziridine-containing anticancer drugs like Mitomycin C and Thiotepa.[6]
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